1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea
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Overview
Description
1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrimidine ring and a phenylpropyl group, suggests potential biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from ethyl acetoacetate and urea, the pyrimidine ring can be synthesized through a cyclization reaction.
Alkylation: The pyrimidine derivative can be alkylated using an appropriate alkyl halide to introduce the ethyl group.
Urea Formation: The final step involves the reaction of the pyrimidine derivative with 3-phenylpropyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the phenylpropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrimidine ring could be involved in hydrogen bonding or π-π interactions with target molecules, while the urea linkage might facilitate binding through hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea: Similar structure with a methyl group instead of an ethyl group.
1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-benzyl)urea: Similar structure with a benzyl group instead of a phenylpropyl group.
Uniqueness
1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea is unique due to the specific combination of the pyrimidine ring and the phenylpropyl group, which may confer distinct biological or chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-16-13-17(23)22(14-21-16)12-11-20-18(24)19-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,13-14H,2,6,9-12H2,1H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXWEQOXYOPTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNC(=O)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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